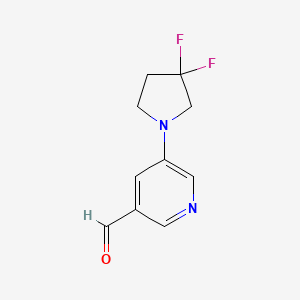

5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde

Description

5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde is a pyridine derivative featuring a nicotinaldehyde core substituted at the 5-position with a 3,3-difluoropyrrolidine moiety. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the difluoropyrrolidine group, which may enhance metabolic stability, lipophilicity, and target-binding affinity compared to simpler nicotinaldehyde derivatives.

Properties

IUPAC Name |

5-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-10(12)1-2-14(7-10)9-3-8(6-15)4-13-5-9/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRZDYQZXWEIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in substitution reactions where the difluoropyrrolidinyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It can serve as a probe to investigate various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart unique biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The difluoropyrrolidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and functional differences between 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde and its analogs:

| Compound Name | Core Structure | Substituent Position/Group | Key Structural Features |

|---|---|---|---|

| Nicotinaldehyde | Pyridine-3-carbaldehyde | None | Simplest analog; lacks pyrrolidine or halogen |

| 5-Bromonicotinaldehyde | Pyridine-3-carbaldehyde | 5-Bromo | Bromine increases steric bulk and lipophilicity |

| 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | Pyridine-3-carbaldehyde | 2-Methoxy, 6-pyrrolidinyl | Methoxy enhances solubility; pyrrolidine modulates binding |

| This compound | Pyridine-3-carbaldehyde | 5-(3,3-Difluoropyrrolidin-1-yl) | Fluorine atoms enhance electronegativity and metabolic stability |

Key Observations :

- The difluoropyrrolidine group introduces strong electron-withdrawing effects, which may stabilize the aldehyde functionality against oxidation or hydrolysis compared to non-fluorinated analogs like nicotinaldehyde .

Nicotinamidase Inhibition

Nicotinaldehyde and 5-bromonicotinaldehyde are well-characterized competitive inhibitors of nicotinamidases, with the following inhibition constants (Ki):

- Nicotinaldehyde : Ki = 0.18 µM (using NAM substrate), 0.015 µM (using PZA substrate) .

- 5-Bromonicotinaldehyde : Ki = 0.72 µM (NAM), 0.07 µM (PZA) .

Comparison with this compound :

While inhibition data for the difluoro analog is unavailable, its structural features suggest:

- Enhanced binding affinity due to fluorine-induced polarization of the pyrrolidine ring.

- Potential resistance to enzymatic degradation compared to bromo or methoxy analogs.

Pharmacokinetic and Therapeutic Potential

- Nicotinaldehyde : Rapidly metabolized in mammals, limiting its therapeutic utility despite low toxicity .

- 5-Bromonicotinaldehyde : Higher lipophilicity may improve tissue penetration but could increase off-target effects.

- This compound: Fluorination likely enhances metabolic stability and oral bioavailability, as seen in other fluorinated pharmaceuticals (e.g., fluoroquinolones) .

Biological Activity

5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 224.20 g/mol

The presence of the difluoropyrrolidine moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound acts primarily through the following mechanisms:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of certain kinases, which are critical in various signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially affecting mood and anxiety levels.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, studies on breast cancer cells showed a significant reduction in viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of kinase activity |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects:

- Animal Models : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss.

Case Studies

- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of nicotinaldehyde, including the difluoropyrrolidine variant. The results indicated that this compound exhibited superior activity against multiple cancer types compared to its analogs.

- Neuroprotection in Alzheimer’s Disease Models : Another study investigated the neuroprotective properties in mice with induced Alzheimer’s-like symptoms. The results showed that treatment with the compound led to a significant decrease in amyloid plaque formation and improved behavioral outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.